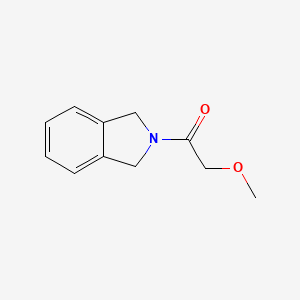

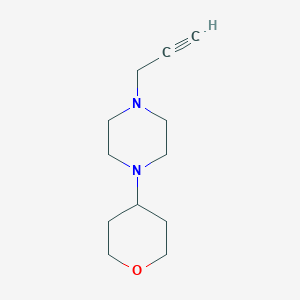

1-(Isoindolin-2-yl)-2-methoxyethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Isoindolin-2-yl)-2-methoxyethanone” is a chemical compound with the molecular formula C10H11NO . It is related to the compound “1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride”, which has a molecular weight of 211.69 .

Synthesis Analysis

The synthesis of isoindolin-2-yl-acetamides, which are structurally similar to the compound , has been achieved through a divergent synthesis process . This process involves reacting various substituted ethanones or terminal alkynes with Ugi-4CR intermediates via an ammonia-Ugi-4CR/Copper(I)-catalyzed annulation sequence reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Isoindolin-2-yl)-2-methoxyethanone” are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

Practical and highly stereoselective synthesis methods have been developed for isoindolinone derivatives, demonstrating their utility in creating complex molecules. For example, 3-(arylmethylene)isoindolin-1-ones have been synthesized from 2-formylbenzoic acid through a one-pot, three-component reaction, showcasing the versatility of isoindolinone compounds in synthetic chemistry (Reyes-González, Zamudio-Medina, & Ordóñez, 2012).

Reduction and Catalysis

Isoindoline derivatives have been involved in palladium-catalyzed hydride reduction processes, leading to the formation of tetrahydroisoindoles. This research highlights the reactivity of isoindoline compounds under catalytic conditions and their potential in producing reduced isoindoline derivatives with specific properties (Hou et al., 2007).

TNF-α Inhibition

Isoindolinone derivatives have been evaluated for their ability to inhibit TNF-α production, indicating their potential therapeutic applications. Specifically, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives have been synthesized and tested, identifying compounds with potent inhibitory activity against TNF-α production in cell-based assays (Park et al., 2002).

Chemical Reactivity and Modification

Research has also focused on understanding the chemical reactivity of isoindolin-1-one derivatives, enabling the synthesis of complex molecules. For instance, the formation of 4,5,6,7-tetrahydroisoindoles through palladium-catalyzed reduction and the exploration of their oxidation processes provide insights into the manipulability of isoindoline scaffolds for various applications (Hou et al., 2007).

Wirkmechanismus

The mechanism of action of “1-(Isoindolin-2-yl)-2-methoxyethanone” is not explicitly mentioned in the available literature.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “1-(Isoindolin-2-yl)-2-methoxyethanone” and related compounds could involve further exploration of their synthesis, characterization, and potential applications . For instance, histone deacetylase inhibitors, which are structurally related to “1-(Isoindolin-2-yl)-2-methoxyethanone”, are being studied as therapeutic targets for peripheral T-cell lymphoma (PTCL) .

Eigenschaften

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-8-11(13)12-6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLSSIAVMWZICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoindolin-2-yl)-2-methoxyethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,3-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627656.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2627659.png)

![N-(4-(N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2627660.png)

![1-(4-Methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2627661.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2627663.png)

![N-(3-(benzo[d]thiazol-2-yl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2627671.png)

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2627677.png)